2-Decanoylamino-3-morpholino-1-phenylpropanol
Description
. This compound has shown potential in various therapeutic applications, particularly in enhancing the efficacy of other treatments.
Properties
IUPAC Name |
N-(1-morpholin-4-yl-3-phenylbutan-2-yl)decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O2.ClH/c1-3-4-5-6-7-8-12-15-24(27)25-23(20-26-16-18-28-19-17-26)21(2)22-13-10-9-11-14-22;/h9-11,13-14,21,23H,3-8,12,15-20H2,1-2H3,(H,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOHWPFEWJKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993992 | |
| Record name | N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73257-80-4 | |
| Record name | RV 538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanoylamino-3-morpholino-1-phenylpropanol typically involves the reaction of decanoic acid with 3-morpholino-1-phenylpropanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and time, are optimized to ensure the purity and efficacy of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
2-Decanoylamino-3-morpholino-1-phenylpropanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Decanoylamino-3-morpholino-1-phenylpropanol has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Decanoylamino-3-morpholino-1-phenylpropanol involves the inhibition of glycosphingolipid biosynthesis. This inhibition leads to the accumulation of ceramide, a lipid molecule that plays a crucial role in cell signaling and apoptosis. By enhancing ceramide accumulation, the compound promotes apoptosis in cancer cells and sensitizes them to other treatments . Additionally, it affects various signaling pathways, including the c-Jun N-terminal kinase (JNK) and PI3K/AKT pathways, which are involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
D-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: A stereoisomer with similar inhibitory effects on glycosphingolipid biosynthesis.
2-Decanoylamino-3-morpholino-1-phenylpropanol (RV538): Another analog that affects sphingolipid synthesis and exhibits similar biological activities.
Uniqueness
This compound stands out due to its specific ability to enhance the efficacy of other treatments, such as curcumin, in inducing apoptosis in cancer cells. Its unique mechanism of action, involving the inhibition of glycosphingolipid biosynthesis and the accumulation of ceramide, makes it a valuable compound in cancer research and therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
